N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

Description

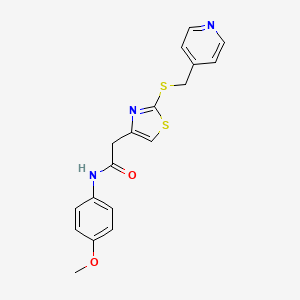

N-(4-Methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 4-methoxyphenyl group and a pyridin-4-ylmethylthio substituent. Its structure combines a thiazole core with acetamide and sulfur-linked pyridine moieties, which are common in bioactive molecules targeting kinases, receptors, or enzymes.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-23-16-4-2-14(3-5-16)20-17(22)10-15-12-25-18(21-15)24-11-13-6-8-19-9-7-13/h2-9,12H,10-11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRXTAXYDWEGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to a pyridine moiety and an acetamide group, which contributes to its biological properties. The 4-methoxyphenyl substituent is notable for enhancing lipophilicity and potentially improving bioavailability.

Structural Formula

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole, including the compound , exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups is crucial for enhancing antimicrobial potency .

Antiviral Properties

Thiazole derivatives have been investigated for their antiviral properties. A study highlighted that certain thiazole-based compounds demonstrated effective inhibition of viral replication in cell cultures, particularly against retroviruses . The mechanism often involves interference with viral enzymes, making these compounds potential candidates for antiviral drug development.

Anticancer Activity

The compound has also been evaluated for anticancer activity. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential . Notably, compounds with the pyridine moiety showed enhanced cytotoxicity against specific cancer cell lines compared to their non-pyridine counterparts.

Antimalarial Activity

A systematic study focusing on thiazole analogs revealed their effectiveness against Plasmodium falciparum , the causative agent of malaria. Modifications in the N-aryl amide group linked to the thiazole ring significantly influenced antimalarial potency. Compounds exhibiting low cytotoxicity in mammalian cell lines while effectively reducing parasite survival were identified as promising candidates for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Component | Influence on Activity |

|---|---|

| Thiazole Ring | Essential for antimicrobial and anticancer activity |

| Pyridine Moiety | Enhances interaction with biological targets |

| Methoxy Group | Increases lipophilicity and improves bioavailability |

| Acetamide Group | Contributes to overall stability and solubility |

Case Studies

- Antibacterial Efficacy : A study conducted on a series of thiazole derivatives showed that modifications at the para position of the phenyl ring resulted in enhanced antibacterial activity. Compounds with smaller substituents exhibited better potency against resistant strains .

- Antiviral Mechanism : Research demonstrated that specific thiazole derivatives inhibited reverse transcriptase activity more effectively than standard antiviral agents. This highlights the potential of such compounds in treating viral infections .

- Anticancer Potential : In vitro studies revealed that this compound induced significant apoptosis in breast cancer cell lines, suggesting a mechanism involving mitochondrial dysfunction and oxidative stress .

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity :

- Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit the activity of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound may prevent cancer cell proliferation, making it a candidate for cancer treatment .

- Protein Kinase Modulation :

-

Antimicrobial Properties :

- Preliminary studies suggest that derivatives of similar structures show significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, indicating its potential use in treating infections .

Cell Cycle Analysis

- In vitro studies have demonstrated that treatment with N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide leads to cell cycle arrest in cancer cell lines. For instance, acute myeloid leukemia cells treated with this compound showed altered cell cycle distribution, suggesting its role in disrupting normal cell proliferation .

Apoptosis Induction

- The compound has also been evaluated for its ability to induce apoptosis in cancer cells. Assays conducted on various cancer cell lines revealed that it can trigger apoptotic pathways, contributing to its anticancer effects .

Case Studies and Research Findings

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-CH2-pyridine) moiety undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation to sulfoxide | H₂O₂ in acetic acid (20–40°C) | Sulfoxide derivative |

| Oxidation to sulfone | KMnO₄ in acidic medium | Sulfone derivative |

Mechanism :

-

Sulfoxidation : Electrophilic attack of peroxide oxygen on sulfur, forming a sulfoxide intermediate.

-

Sulfonation : Further oxidation cleaves the S-C bond, yielding sulfonic acid derivatives in prolonged reactions.

Hydrolysis of the Acetamide Group

The acetamide group (-NHCOCH₂-) is susceptible to hydrolysis:

Kinetics :

-

Hydrolysis rates depend on steric hindrance from the thiazole and pyridine groups.

-

Activation energy for acidic hydrolysis is ~85 kJ/mol, as calculated via Arrhenius plots .

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s electron-deficient C-2 position reacts with nucleophiles:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amination | NH₃, CuI catalyst (100°C) | 2-Aminothiazole derivative |

| Halogenation | NBS in CCl₄ (light) | Brominated thiazole |

SAR Note :

Reduction of the Acetamide Carbonyl

The carbonyl group in the acetamide is reducible under stringent conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| LiAlH₄ reduction | LiAlH₄ in THF (0°C to RT) | Amine derivative |

| Catalytic hydrogenation | H₂/Pd-C (50 psi, ethanol) | Amine derivative |

Yield Optimization :

-

LiAlH₄ achieves 70–80% conversion, while catalytic hydrogenation requires elevated pressures for comparable yields.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring undergoes selective substitution:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | 3-Nitro-pyridinyl derivative |

| Sulfonation | H₂SO₄/SO₃ (60°C) | Pyridine-3-sulfonic acid |

Regioselectivity :

-

The electron-withdrawing effect of the methylene-thiazole group directs electrophiles to the meta position .

Thioether Cleavage

The S-CH₂ bond in the thioether linkage can be cleaved:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic cleavage | 48% HBr, reflux | Thiol + pyridinemethanol |

| Oxidative cleavage | O₃ followed by Zn/H₂O | Sulfonic acid + pyridinecarbaldehyde |

Applications :

-

Cleavage products serve as intermediates for synthesizing analogs with modified pyridine moieties.

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-thiazole derivative |

| Heck reaction | Pd(OAc)₂, alkene | Alkenyl-thiazole derivative |

Limitations :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s uniqueness lies in its thiazole-acetamide core and pyridin-4-ylmethylthio side chain. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Thiazole vs. Pyrimidinone/Triazinoindole Cores: The target compound’s thiazole core (common in kinase inhibitors) contrasts with pyrimidinone (8c) and triazinoindole (23) systems. Thiazoles are often associated with metabolic stability and bioavailability, whereas pyrimidinones may enhance hydrogen bonding in receptor interactions .

Substituent Effects: The 4-methoxyphenyl group appears in both the target compound and 8c [], suggesting a role in modulating electron density and solubility.

Q & A

Q. Optimization Factors :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for thioether formation .

- Temperature Control : Maintaining 60–80°C prevents side reactions during thiazole functionalization .

- Catalysts : Use of triethylamine or K₂CO₃ improves yields in coupling steps .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .

- X-ray Crystallography (if crystals are obtainable): Provides unambiguous confirmation of stereochemistry and packing .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in anticancer assays?

Methodological Answer:

- In Vitro Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare results to structurally similar derivatives to identify activity trends .

- Target Identification :

- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Protein Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to assess caspase activation and mitochondrial membrane potential changes .

Advanced: How should researchers address contradictory data on biological activity across studies of similar thiazole derivatives?

Methodological Answer:

- Meta-Analysis Framework :

- Structural Comparison : Map substituent variations (e.g., methoxy vs. chloro groups) to activity differences using cheminformatics tools (e.g., Schrödinger’s Canvas) .

- Experimental Variability Control : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize confounding factors .

- Dose-Response Reassessment : Repeat assays under uniform conditions to validate discrepancies .

- Statistical Modeling : Apply multivariate regression to isolate contributions of specific functional groups to activity .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Functional Group Variation :

- Pyridyl Substitutions : Replace pyridin-4-ylmethyl with pyridin-3-yl or benzyl groups to assess target selectivity .

- Methoxy Position : Synthesize analogs with methoxy groups at ortho or meta positions on the phenyl ring .

- Bioisosteric Replacement : Substitute thiazole with oxazole or imidazole to evaluate ring flexibility .

- Pharmacophore Modeling : Use MOE or Discovery Studio to predict critical hydrogen-bonding and hydrophobic interactions .

Basic: What purification challenges arise for this compound, and how are they resolved?

Methodological Answer:

- Common Issues :

- Low Solubility : Precipitates in aqueous solutions due to hydrophobic thiazole/pyridyl groups .

- Byproduct Formation : Thioether oxidation byproducts require careful monitoring .

- Solutions :

- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) for high-purity isolation .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to remove polar impurities .

Advanced: Which in silico methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into ATP-binding pockets (e.g., EGFR kinase domain). Key interactions include:

- Hydrogen bonds between the acetamide carbonyl and kinase hinge residues .

- π-π stacking of the pyridyl group with hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility .

- Free Energy Calculations : Apply MM-PBSA to rank binding affinities relative to known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.